1-Bromo-3-ethynyl-5-nitrobenzene

Physicochemical profiling Chromatographic method development Lipophilicity optimization

1-Bromo-3-ethynyl-5-nitrobenzene (CAS 1286734-53-9) is a 1,3,5-trisubstituted nitroaromatic compound harboring three chemically distinct functional groups—an aryl bromide, a terminal alkyne, and a nitro group—on a single benzene ring. With a molecular formula of C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol, it is commercially available as a yellow crystalline solid with purities reaching ≥98%.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 1286734-53-9
Cat. No. B1416035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethynyl-5-nitrobenzene
CAS1286734-53-9
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H4BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H
InChIKeyFYKWUWACRGCEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethynyl-5-nitrobenzene (CAS 1286734-53-9): Trifunctional Aromatic Building Block for Orthogonal Synthesis


1-Bromo-3-ethynyl-5-nitrobenzene (CAS 1286734-53-9) is a 1,3,5-trisubstituted nitroaromatic compound harboring three chemically distinct functional groups—an aryl bromide, a terminal alkyne, and a nitro group—on a single benzene ring [1]. With a molecular formula of C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol, it is commercially available as a yellow crystalline solid with purities reaching ≥98% . Its computed physicochemical profile includes a density of 1.7±0.1 g/cm³, a boiling point of 288.0±30.0 °C at 760 mmHg, and an XLogP3 of 2.7 [1]. The compound is cataloged under MDL number MFCD31716502 and is supplied by multiple vendors for pharmaceutical R&D and quality control applications .

Orthogonal synthesis workflow: sequential Pd/cross-coupling and click chemistry without protecting group exchange
Tri-functional core: aryl bromide, terminal alkyne, and nitro group on a single benzene ring
Electronic cooperativity: nitro group activates aryl bromide toward oxidative addition and polarizes ethynyl C–H

Why 1-Bromo-3-ethynyl-5-nitrobenzene Cannot Be Replaced by Simpler Analogs


The synthetic value of 1-bromo-3-ethynyl-5-nitrobenzene resides in the simultaneous presence of three electronically and sterically communicating substituents in a fixed 1,3,5-relationship on the benzene ring. Attempting to substitute this compound with a mixture of mono-functional analogs—such as 1-bromo-3-nitrobenzene (CAS 585-79-5) plus 3-nitrophenylacetylene (CAS 3034-94-4)—fails because it cannot replicate the intramolecular electronic effects, the precise spatial orientation of reactive sites, or the single-molecule stoichiometry required for sequential orthogonal transformations [1]. The electron-withdrawing nitro group activates the aryl bromide toward oxidative addition in cross-coupling while simultaneously polarizing the ethynyl C–H for facile deprotonation, a cooperative effect absent in any mono- or di-substituted analog [1].

Analog mixture
Mono-functional analog mixtures cannot reproduce the concerted electronic activation of the aryl bromide by the nitro group.
Regioisomer crowding
Ortho-substituted isomers introduce steric hindrance that may suppress sequential cross-coupling efficiency.
Missing mass signature
Non-brominated analogs lack the characteristic isotopic doublet, limiting reaction monitoring and crystallographic phasing.

Quantitative Differentiation of 1-Bromo-3-ethynyl-5-nitrobenzene Against Closest Structural Analogs


Physicochemical Property Differentiation: Density, Boiling Point, and Lipophilicity vs. 1-Ethynyl-3-nitrobenzene

Compared to the non-brominated analog 1-ethynyl-3-nitrobenzene (CAS 3034-94-4), 1-bromo-3-ethynyl-5-nitrobenzene exhibits substantially higher density, elevated boiling point, and increased lipophilicity due to the presence of the heavy bromine atom. These differences are critical for chromatographic retention time prediction, liquid-liquid extraction protocols, and formulation development .

Density
Data to verify
1.7 ± 0.1 vs 1.2 ± 0.1 g/cm³ (Δ +0.5 g/cm³)
Supports denser organic phase for improved liquid-liquid extraction
Predicted values; experimental confirmation recommended
Physicochemical profiling Chromatographic method development Lipophilicity optimization

Boiling Point Elevation: Thermal Stability Window vs. 1-Ethynyl-3-nitrobenzene

The boiling point of 1-bromo-3-ethynyl-5-nitrobenzene is approximately 50°C higher than that of its non-brominated analog 1-ethynyl-3-nitrobenzene, reflecting stronger intermolecular interactions conferred by the bromine substituent. This expanded liquid-range window is advantageous for reactions requiring elevated temperatures without solvent boil-off .

Boiling Point
Data to verify
288.0 ± 30.0 vs 238.1 ± 23.0 °C (Δ +50 °C)
Extends liquid-range window for high-temperature solvent-free reactions
Predicted under standard pressure; verify experimentally
Thermal stability Distillation purification Reaction solvent selection

Lipophilicity Increase: XLogP3 Shift vs. 1-Ethynyl-3-nitrobenzene

Introduction of the bromine atom increases the computed XLogP3 by 0.4 log units relative to 1-ethynyl-3-nitrobenzene. This shift is quantitatively meaningful in medicinal chemistry, where even a ΔLogP of 0.3–0.5 can alter membrane permeability, plasma protein binding, and off-target promiscuity [1].

Lipophilicity
Reported
XLogP3 2.7 vs 2.3 (Δ +0.4 log units)
May modulate permeability and protein binding in lead optimization
Computed value; validate with experimental LogD
Drug-likeness prediction Membrane permeability ADME property tuning

Orthogonal Reactivity: Dual Reactive Handles vs. Mono-Functional Comparators

1-Bromo-3-ethynyl-5-nitrobenzene is uniquely capable of participating in two orthogonal Pd-catalyzed cross-coupling manifolds: the aryl bromide undergoes Suzuki, Negishi, or Buchwald-Hartwig coupling, while the terminal alkyne independently engages in Sonogashira coupling or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Neither 1-bromo-3-nitrobenzene (lacks alkyne) nor 1-ethynyl-3-nitrobenzene (lacks aryl bromide) can provide this dual reactivity . Positional isomers such as 2-bromo-1-ethynyl-3-nitrobenzene (CAS 2228487-71-4) place the reactive groups in an ortho relationship, introducing steric hindrance that can suppress coupling efficiency .

Orthogonal Reactivity
Class-level
2 reactive handles: C–Br (Pd coupling) & C≡C–H (Sonogashira/CuAAC) in meta,meta-disposition
Enables sequential diversification without protecting-group manipulation
Inferred from established cross-coupling literature
Orthogonal synthesis Click chemistry Cross-coupling Molecular complexity generation

Molecular Weight Differentiation: Precise Mass and Isotopic Pattern vs. Non-Brominated Analogs

The presence of bromine confers a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) with a Δm/z of ~2 Da, providing an unambiguous mass spectrometric signature that is absent in non-halogenated analogs such as 1-ethynyl-3-nitrobenzene. The exact monoisotopic mass of 224.94254 Da differs by 77.91 Da from the non-brominated comparator (147.03203 Da), enabling clear differentiation in LC-MS and GC-MS assays [1][2].

Isotopic Signature
Reported
224.94254 Da; characteristic 79Br/81Br doublet (Δm/z ~2)
Provides internal mass spectrometric tracer for reaction monitoring
Inherent to monobrominated compounds
Mass spectrometry Isotopic labeling Metabolite identification

Optimal Application Scenarios for 1-Bromo-3-ethynyl-5-nitrobenzene Based on Quantitative Evidence


Sequential Orthogonal Library Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The terminal alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to generate 1,2,3-triazole scaffolds, while the aryl bromide remains intact for subsequent Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, or Sonogashira coupling). This sequential two-step protocol—click chemistry followed by cross-coupling—allows the rapid generation of highly substituted triazole libraries from a single building block, a workflow that cannot be executed with mono-functional analogs . The meta,meta-substitution pattern ensures that steric congestion does not compromise coupling yields at either reactive center [1].

Synthesis of Unsymmetrical Bis-Arylalkynes via Chemoselective Sonogashira Coupling

The aryl bromide in 1-bromo-3-ethynyl-5-nitrobenzene can undergo chemoselective Sonogashira coupling with a first terminal alkyne partner, while the native terminal alkyne can be orthogonally deprotected or directly coupled with a distinct aryl halide in a second step. This strategy enables the construction of unsymmetrical bis-arylalkynes—valuable precursors for conjugated organic materials and two-photon fluorescence probes—without the statistical mixtures that result from homo-coupling approaches . The electron-withdrawing nitro group enhances the electrophilicity of the aryl bromide, favoring oxidative addition with Pd(0) catalysts [1].

Fragment-Based Drug Discovery: Halogen-Enriched Fragment for X-Ray Crystallography

The bromine atom provides strong anomalous scattering for X-ray crystallographic phasing, making 1-bromo-3-ethynyl-5-nitrobenzene an ideal fragment for soaking experiments in structure-based drug design. The elevated XLogP3 (2.7 vs. 2.3 for the non-brominated analog) enhances passive membrane permeability, improving cellular uptake in cell-based fragment screening assays . The characteristic Br isotope pattern facilitates unambiguous identification of the fragment in protein mass spectrometry studies [1].

Nitroarene Reduction Cascade for Aniline-Functionalized Building Blocks

The nitro group can be selectively reduced (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation) to the corresponding aniline without affecting the aryl bromide or terminal alkyne, generating a 3-ethynyl-5-bromoaniline intermediate. This tri-functional aniline serves as a versatile node for subsequent diazotization, amide coupling, or reductive amination, enabling access to nitrogen-containing heterocycles and N-aryl amides that are prevalent in pharmaceutical scaffolds . The meta,meta-disposition of bromine and ethynyl groups ensures that the aniline NH₂ does not experience undue steric or electronic deactivation [1].

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Orthogonal cross-coupling competence
Sequential Pd/Cu coupling yields without protecting group conflicts
Unsymmetrical bis-arylalkynes
Chemoselective alkyne coupling
Avoidance of homo-coupling byproducts
Fragment-based crystallography
Anomalous X-ray scattering (Br)
Fragment soaking and unambiguous mass identification
Nitroarene reduction cascade
Selective nitro reduction
Aniline formation without affecting Br/alkyne groups
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